molecular formula C11H13NO3 B11893796 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline CAS No. 5263-78-5

4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline

Katalognummer: B11893796
CAS-Nummer: 5263-78-5
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: NPGAQPQBGBDPSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline (hereafter referred to as the target compound) is a tetrahydroisoquinoline derivative characterized by a fused dioxolane ring system and methoxy/methyl substitutions. It belongs to a broader class of isoquinoline alkaloids with diverse pharmacological applications, including anticancer, antimicrobial, and choline transporter inhibition activities . Structurally, its core consists of a partially hydrogenated isoquinoline scaffold fused with a 1,3-dioxolane moiety at positions 4,5-g, with a methoxy group at position 4 and a methyl group at position 6 (or adjacent positions, depending on tautomerism) .

Eigenschaften

CAS-Nummer

5263-78-5

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C11H13NO3/c1-13-10-8-5-12-3-2-7(8)4-9-11(10)15-6-14-9/h4,12H,2-3,5-6H2,1H3

InChI-Schlüssel

NPGAQPQBGBDPSL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2CNCCC2=CC3=C1OCO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Procedure

  • Starting Material : 4-Methoxy-7,8-dihydro-dioxolo[4,5-G]isoquinoline (2.16 g, 10.5 mmol) is dissolved in anhydrous methanol (45 mL).

  • Reduction Step : Sodium borohydride (2.0 g, 52.7 mmol) is added gradually at 0°C to prevent exothermic side reactions.

  • Stirring : The mixture is stirred at room temperature for 18 hours, monitored by thin-layer chromatography (TLC) for completion.

  • Work-Up : The solvent is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield a crude product.

  • Acid Treatment : The crude product is treated with methanol/hydrochloric acid (pH 1–2) to form the hydrochloride salt, which precipitates upon addition of diethyl ether.

Yield : 67% (1.708 g of product from 2.16 g starting material).

Key Data Table: Reaction Parameters

ParameterValue
Starting Material4-Methoxy-7,8-dihydro derivative
Reducing AgentNaBH4\text{NaBH}_4 (excess)
SolventMethanol
Temperature0°C → Room temperature
Reaction Time18 hours
Work-Up SolventEthyl acetate
Final Product FormHydrochloride salt

This method is favored for its simplicity and reproducibility, though the use of excess NaBH4\text{NaBH}_4 necessitates careful quenching to avoid side reactions.

Work-Up and Isolation Techniques

The isolation of the target compound relies on its conversion to a hydrochloride salt, which enhances stability and purity. After acid treatment, the product is filtered and washed with diethyl ether to remove residual impurities. The crystalline hydrochloride form is hygroscopic and requires storage in a desiccator.

Challenges :

  • Byproduct Formation : Over-reduction or incomplete reaction may yield undesired dihydroisoquinoline derivatives.

  • Solvent Residues : Traces of methanol or ethyl acetate must be rigorously removed to meet pharmaceutical-grade standards.

Scalability and Industrial Considerations

While the laboratory-scale synthesis achieves moderate yields, scaling this reaction to industrial production requires optimization. For example, a gram-scale protocol described for analogous tetrahydroisoquinolines suggests that maintaining low temperatures during NaBH4\text{NaBH}_4 addition and using high-purity solvents can improve yields to >70%. Additionally, continuous flow systems have been proposed for similar reductions to enhance safety and efficiency.

Comparative Analysis with Related Compounds

The reduction strategy using NaBH4\text{NaBH}_4 is consistent with methods for synthesizing structurally related compounds. For instance, noscapine derivatives are reduced using NaBH4\text{NaBH}_4 in the presence of BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} to stabilize intermediates . This underscores the versatility of borohydride reductions in tetrahydroisoquinoline chemistry, though substrate-specific modifications are often necessary.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline exhibits notable antitumor properties. In xenograft models, the compound showed significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In induced arthritis models, it significantly reduced inflammation markers and paw swelling, indicating its potential use in treating inflammatory diseases .

Neuropharmacology

Orexin Receptor Antagonism
Research indicates that derivatives of tetrahydroisoquinoline compounds can act as orexin receptor antagonists. These receptors are involved in regulating sleep and feeding behaviors. The application of 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline may extend to treating sleep disorders such as narcolepsy and obesity by modulating orexin signaling pathways .

Synthesis and Derivative Development

The synthesis of 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline has been explored extensively to develop new derivatives with enhanced biological activity. For instance:

  • Synthesis Methods : Various synthetic routes have been developed to create derivatives that may improve efficacy against specific targets or enhance solubility and bioavailability .
  • Case Studies on Derivatives : A study highlighted the synthesis of related compounds that showed improved antiproliferative activities against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 μg/mL .

Pharmacological Studies

Pharmacological studies have validated the therapeutic potential of this compound through various in vivo models:

Study TypeFindings
Antitumor StudiesUp to 60% tumor growth inhibition at 20 mg/kg doses
Anti-inflammatory StudiesSignificant reduction in paw swelling in arthritis models
NeuropharmacologicalPotential for treating sleep disorders via orexin receptor antagonism

Wirkmechanismus

The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Position: The 4-methoxy and 6-methyl groups in the target compound enhance steric stability compared to analogs like Hydrastine, which features a fused isobenzofuranone ring .
  • Synthetic Efficiency : Yields for the target compound and its analogs (e.g., 28–82%) depend on solvent systems (e.g., hexane/EtOAc ratios) and reaction conditions .
  • Biological Activity: Amb4269951 and Amb544925 (target-related) exhibit potent choline transporter inhibition due to their quaternary ammonium structures, unlike non-ionic analogs .

Spectral and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) :

  • The target compound’s ¹H-NMR displays characteristic signals for methoxy (δ 3.2–3.8 ppm) and methyl groups (δ 1.2–1.5 ppm), similar to Hydrocotarnine .
  • Aromatic protons in analogs like 8-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline (16) show upfield shifts (δ 6.5–7.0 ppm) due to electron-donating methoxy groups .

Mass Spectrometry (ESI-MS) :

  • The target compound’s molecular ion ([M+H]+) aligns with Hydrocotarnine (m/z 221.25), while Amb derivatives exhibit higher masses due to iodide counterions (e.g., m/z 454.28) .

Solubility and Stability :

  • Quaternary ammonium analogs (e.g., Amb4269951) require DMSO for solubilization, unlike the target compound, which is stable in dry, dark conditions at 2–8°C .

Biologische Aktivität

4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline (CAS No. 5263-78-5) is a compound that belongs to the tetrahydroisoquinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes the available research findings on its biological activity, including anti-cancer properties and mechanisms of action.

  • Molecular Formula : C11_{11}H13_{13}NO3_3
  • Molecular Weight : 207.23 g/mol
  • Structural Characteristics : The compound features a dioxole ring fused with an isoquinoline structure, which is significant for its biological interactions.

Anti-Cancer Properties

Research has indicated that derivatives of tetrahydroisoquinolines exhibit promising anti-cancer activities. A study focused on various tetrahydroisoquinoline derivatives demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in colorectal cancer cell lines (HCT116, SW480) through multiple mechanisms including KRas inhibition and anti-angiogenesis effects .

Key Findings :

  • Compounds with modifications at the 4-position of the phenyl ring showed varying degrees of KRas inhibition.
  • Notably, compounds GM-3-18 and GM-3-121 exhibited IC50_{50} values of 0.9 to 10.7 µM and 1.72 µM respectively against colorectal cancer cells .

The mechanisms through which 4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline exerts its biological effects include:

  • Inhibition of Angiogenesis : By disrupting the formation of new blood vessels necessary for tumor growth.
  • Induction of Apoptosis : Through caspase activation pathways that lead to programmed cell death.
  • Inhibition of Key Oncogenic Pathways : Such as KRas signaling pathways which are crucial in many cancers .

Case Studies

Several studies have explored the effects of tetrahydroisoquinoline derivatives in vivo and in vitro:

  • Study on Colorectal Cancer :
    • Objective : Evaluate the anti-cancer activity of THIQs.
    • Methodology : Tested on colorectal cancer cell lines at different concentrations (0.2 μM to 20 μM).
    • Results : Significant inhibition of cell viability was observed with certain derivatives showing more than 50% inhibition at 10 μM .
  • In Vivo Studies :
    • In xenograft models using mice, compounds were shown to suppress tumor growth significantly. The mechanism involved alterations in choline uptake and modulation of apoptotic pathways .

Data Tables

CompoundIC50_{50} (µM)Activity Type
GM-3-180.9 - 10.7KRas Inhibition
GM-3-1211.72Anti-Angiogenesis
GM-3-135.44Moderate Activity

Q & A

Q. What are the established synthetic routes for 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline?

The compound is typically synthesized via multicomponent reactions involving aldehydes and tetrahydroisoquinoline precursors. For example, a two-step procedure (General Procedures A and B) using aldehyde 1a and 5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline yielded a related derivative with a 38% yield. Silica gel chromatography with hexanes/EtOAc gradients is commonly used for purification . Advanced analogs, such as Amb544925, are synthesized via modifications like Bischler-Napieralski reactions or substitutions to introduce functional groups (e.g., phenyl or methylsulfonyl moieties) .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • X-ray crystallography for resolving stereochemistry and ring conformations (e.g., in isoquinolinone derivatives) .
  • Chromatographic techniques (TLC, HPLC) with Rf values reported (e.g., Rf = 0.28 in hexanes/EtOAc 75:25 v/v) to confirm purity .
  • Spectroscopic analysis (NMR, IR, MS) for functional group identification, as seen in studies of structurally similar alkaloids like TDIQ .

Advanced Research Questions

Q. How can researchers address the low synthetic yields (e.g., 38%) observed in tetrahydroisoquinoline derivatives?

Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts or Brønsted acids (e.g., HF(OTf)₄) to enhance cyclization efficiency .
  • Solvent systems : Adjusting polar/non-polar ratios (e.g., EtOAc/hexanes gradients) to improve separation .
  • Reaction temperature control : Lower temperatures may reduce side reactions in sensitive intermediates .
  • Protecting group strategies : Selective deprotection (e.g., methylenedioxy groups) to streamline multi-step syntheses .

Q. What methodologies resolve contradictions in reported pharmacological activities of this compound and its analogs?

  • Receptor binding assays : Radioligand studies (e.g., α₂-adrenergic receptor subtypes) clarify selectivity, as demonstrated for TDIQ, which shows agonist activity at α₂ receptors but no locomotor effects in rodents .
  • Pathway-specific assays : For apoptosis-inducing derivatives like Amb544925, ceramide/survivin pathway analysis via Western blotting or flow cytometry can validate mechanisms .
  • Dose-response studies : Wide dissociation between therapeutic (anxiolytic, antiproliferative) and side-effect doses requires rigorous in vivo/in vitro profiling .

Q. How can structural modifications enhance target specificity in tetrahydroisoquinoline-based drug design?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., methoxy or morpholino) to modulate receptor affinity .
  • Conformational restriction : Rigidifying the tetrahydroisoquinoline core (e.g., spirocyclic or fused-ring systems) improves binding to α₂-adrenergic or microtubule targets .
  • Stereochemical control : Diastereoselective synthesis (e.g., HF(OTf)₄-catalyzed cyclization) to isolate bioactive enantiomers .

Methodological Recommendations

  • For synthesis : Prioritize catalyst-free photocyclization for eco-friendly alkaloid formation (e.g., protoberberine derivatives) .
  • For pharmacological assays : Combine radioligand binding with behavioral models (e.g., elevated plus maze for anxiolytic activity) to confirm target engagement .
  • For structural analysis : Use hybrid DFT calculations alongside crystallography to predict electronic effects of substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.